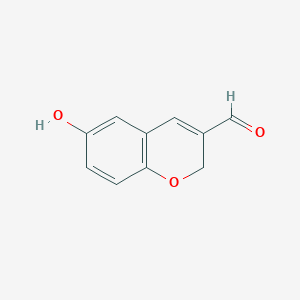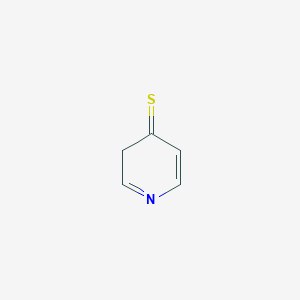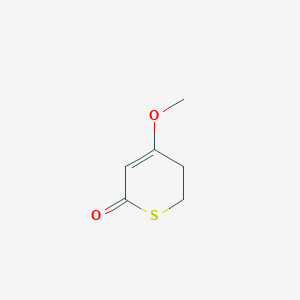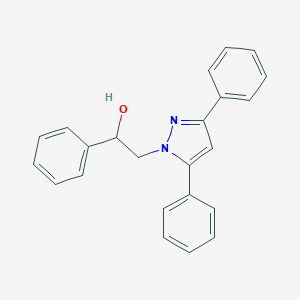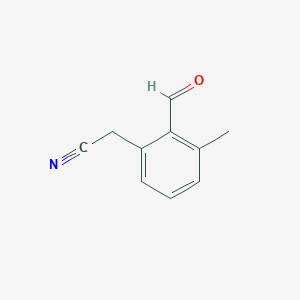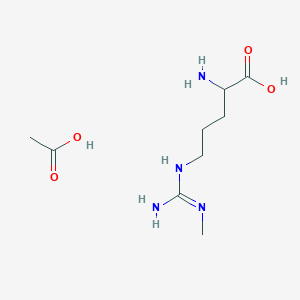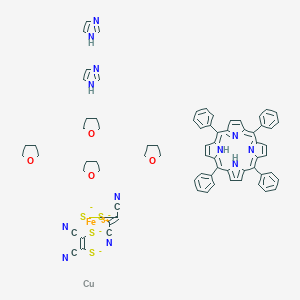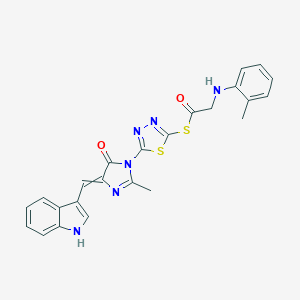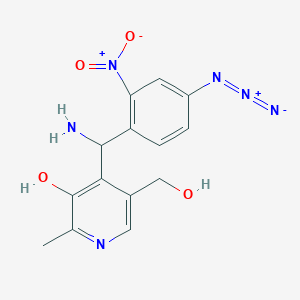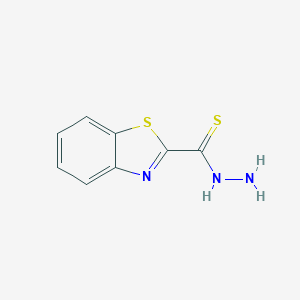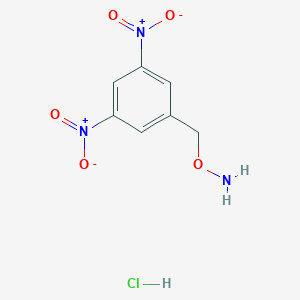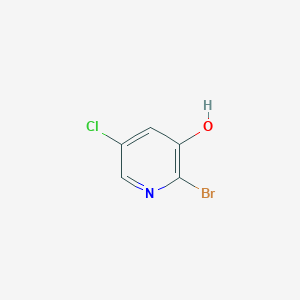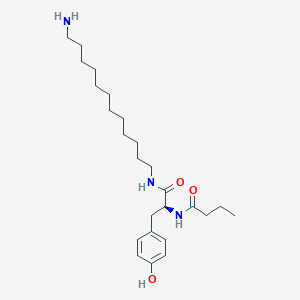
Dideaza-philanthotoxin-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dideaza-philanthotoxin-12 (DPTX-12) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a member of the philanthotoxin family, which is derived from the venom of solitary wasps. DPTX-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.
Mecanismo De Acción
Dideaza-philanthotoxin-12 acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor and preventing the binding of glutamate, Dideaza-philanthotoxin-12 reduces the excitatory activity of the neuron. This leads to a decrease in synaptic plasticity and memory formation, which can be beneficial in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Dideaza-philanthotoxin-12 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Dideaza-philanthotoxin-12 can reduce the release of glutamate from neurons, which can be beneficial in the treatment of epilepsy. In vivo studies have shown that Dideaza-philanthotoxin-12 can improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dideaza-philanthotoxin-12 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Dideaza-philanthotoxin-12. One direction is the development of more efficient synthesis methods to reduce the cost of producing Dideaza-philanthotoxin-12. Another direction is the investigation of Dideaza-philanthotoxin-12's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of Dideaza-philanthotoxin-12 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of Dideaza-philanthotoxin-12 involves several steps, including the isolation of the precursor compound, philanthotoxin-433 (PhTX-433), from the venom of the wasp Philanthus triangulum. PhTX-433 is then subjected to a series of chemical modifications, including deaza-ring formation and oxidation, to produce Dideaza-philanthotoxin-12.
Aplicaciones Científicas De Investigación
Dideaza-philanthotoxin-12 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that Dideaza-philanthotoxin-12 is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have demonstrated that Dideaza-philanthotoxin-12 can improve cognitive function in animal models of Alzheimer's disease and epilepsy.
Propiedades
Número CAS |
133358-74-4 |
|---|---|
Nombre del producto |
Dideaza-philanthotoxin-12 |
Fórmula molecular |
C25H43N3O3 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-(12-aminododecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1 |
Clave InChI |
FQWLGYQDBDGALN-QHCPKHFHSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
SMILES canónico |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
Otros números CAS |
133358-74-4 |
Sinónimos |
dideaza-philanthotoxin-12 dideaza-PhTX-12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



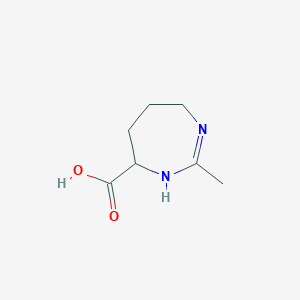
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
